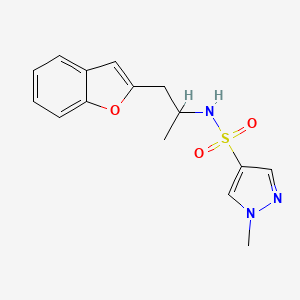

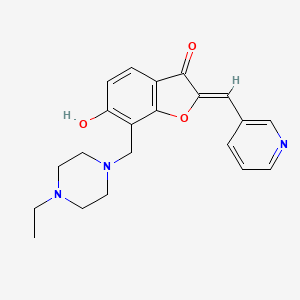

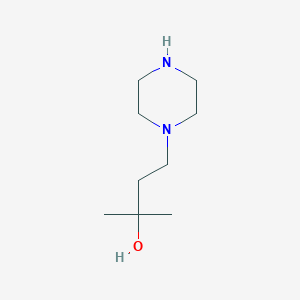

N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic compound. It contains a benzofuran ring, which is a key structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products .

Synthesis Analysis

The synthesis of benzofuran compounds has attracted much attention from synthetic organic chemists due to their interesting biological and pharmacological activities . Innovative methods for constructing benzofuran rings, such as unique free radical cyclization cascades and proton quantum tunneling, offer efficient synthesis routes for complex benzofuran compounds.Scientific Research Applications

Cyclooxygenase-2 Inhibition

- Research Context : Investigation into sulfonamide-containing 1,5-diarylpyrazole derivatives for cyclooxygenase-2 (COX-2) inhibition.

- Findings : A series of these compounds were identified as potent and selective COX-2 inhibitors. One such compound, celecoxib, is in clinical trials for rheumatoid arthritis and osteoarthritis treatment (Penning et al., 1997).

Cytotoxicity and Carbonic Anhydrase Inhibition

- Research Context : Synthesis and analysis of polymethoxylated-pyrazoline benzene sulfonamides for tumor and non-tumor cell line cytotoxicity and carbonic anhydrase inhibition.

- Findings : Certain trimethoxy derivatives were found to be selective and showed high tumor selectivity values. These compounds also exhibited significant carbonic anhydrase inhibitory activity (Kucukoglu et al., 2016).

Antiproliferative Activities

- Research Context : Assessment of pyrazole-sulfonamide derivatives for antiproliferative activities against HeLa and C6 cell lines.

- Findings : The study found cell selective effects against rat brain tumor cells (C6), with some compounds showing broad-spectrum antitumor activity comparable to common anticancer drugs (Mert et al., 2014).

Antimicrobial Activity

- Research Context : Synthesis and evaluation of novel heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole for antimicrobial properties.

- Findings : The synthesized compounds showed potential as antimicrobial agents. Some derivatives formed supramolecular chains and layers, indicating complex interactions (El‐Emary et al., 2002).

Homogeneous Catalysis

- Research Context : Utilization of N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide in synthesis.

- Findings : This compound acted as an efficient and homogeneous catalyst for synthesizing various pyrazole derivatives, adhering to green chemistry protocols (Khazaei et al., 2015).

Anti-Inflammatory, Analgesic, and Anticancer Activities

- Research Context : Synthesis of celecoxib derivatives and their evaluation for various pharmacological activities.

- Findings : Certain derivatives exhibited anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound, in particular, showed potential as a therapeutic agent (Küçükgüzel et al., 2013).

Multi-Component Reaction Catalysis

- Research Context : Study of N-bromo sulfonamide as a catalyst for the synthesis of pyrazoles and related compounds.

- Findings : Demonstrated efficiency of the catalyst in neutral media, offering advantages such as non-toxic materials, high yields, and short reaction times (Khazaei et al., 2014).

Bioactivities of Pyrazoline Benzensulfonamides

- Research Context : Synthesis of pyrazoline benzensulfonamides and their evaluation as carbonic anhydrase and acetylcholinesterase inhibitors.

- Findings : The compounds showed significant enzyme inhibition and low cytotoxicity, indicating potential as novel inhibitors for carbonic anhydrase and acetylcholinesterase (Ozmen Ozgun et al., 2019).

Future Directions

Benzofuran compounds, including “N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide”, have attracted significant attention from chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research in this area is likely to focus on further exploring the biological activities of these compounds and developing new therapeutic agents based on these structures .

properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-11(17-22(19,20)14-9-16-18(2)10-14)7-13-8-12-5-3-4-6-15(12)21-13/h3-6,8-11,17H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGLHWAJBZUCEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one](/img/structure/B2940393.png)

![5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2940402.png)

![2-Chloro-1-[4-(6-chloropyrazin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2940405.png)

![5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2940406.png)

![N-(2-fluorobenzyl)-1-{4-[(2-methylbenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2940409.png)